1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium
Description
1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM is a synthetic organic compound characterized by the presence of a pyrrolidinium core substituted with phenylpropynyl and propynyl groups
Properties
Molecular Formula |
C16H18N+ |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(3-phenylprop-2-ynyl)-1-prop-2-ynylpyrrolidin-1-ium |
InChI |
InChI=1S/C16H18N/c1-2-12-17(13-6-7-14-17)15-8-11-16-9-4-3-5-10-16/h1,3-5,9-10H,6-7,12-15H2/q+1 |
InChI Key |
BAPVFWDHAXAWCD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC[N+]1(CCCC1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidinium core, which can be derived from pyrrolidine through alkylation reactions.
Substitution Reactions: The phenylpropynyl and propynyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the substitution.
Reaction Conditions: The reactions are typically carried out in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the alkyne groups to alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alkanes with saturated carbon-carbon bonds.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and cellular pathways.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific molecular targets. Research includes its use in drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the phenylpropynyl group may interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparison with Similar Compounds
1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM: Unique due to the presence of both phenylpropynyl and propynyl groups.
1-(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM: Lacks the additional propynyl group, resulting in different reactivity and applications.
1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM: Lacks the phenylpropynyl group, leading to reduced hydrophobic interactions and altered biological activity.
Uniqueness: 1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRROLIDIN-1-IUM stands out due to its dual alkyne substitution, which imparts unique reactivity and versatility in chemical synthesis and biological applications. The combination of phenylpropynyl and propynyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
